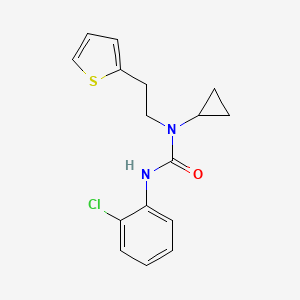
3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea” is a complex organic molecule. It contains a chlorophenyl group, a cyclopropyl group, a thiophenyl group, and a urea group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds may undergo reactions at the urea group or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively form a protective layer on the metal surface, reducing corrosion rates. This application underscores the potential of urea derivatives, including 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, in industrial settings where corrosion resistance is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activity
The synthesis and evaluation of novel urea derivatives have highlighted their potential as plant growth regulators. These compounds, developed through specific reactions, exhibit promising activity in enhancing plant growth, indicating a valuable application in agriculture and horticulture (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antifungal Activity
Urea derivatives have also been explored for their antifungal properties. Specific compounds have shown effectiveness against common fungal pathogens, suggesting their use in developing new antifungal agents. This research direction is promising for pharmaceutical applications where new, effective antifungal compounds are needed (A. Mishra, S. Singh, & A. Wahab, 2000).
Molecular Devices and Complexation
Urea derivatives have been utilized in the self-assembly of molecular devices through complexation with cyclodextrins. This innovative application demonstrates the potential of these compounds in the development of nanotechnology and molecular engineering, where precise molecular control is essential (J. Lock, B. May, P. Clements, S. Lincoln, & C. Easton, 2004).
Recyclization Reactions
Research into recyclization of certain urea derivatives has led to the synthesis of new compounds with potential applications in material science and organic synthesis. These reactions expand the chemical toolbox available to chemists for creating novel materials and molecules with specific functions (V. D. Dyachenko, A. N. Chernega, & S. G. Garasevich, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-5-1-2-6-15(14)18-16(20)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJFIFOLTQZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

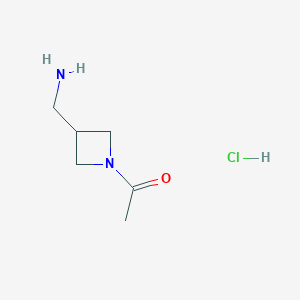
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
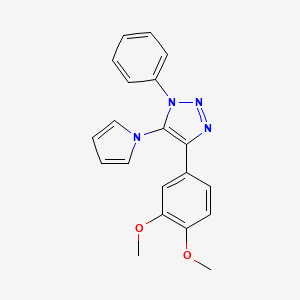
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
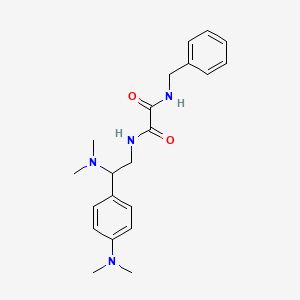
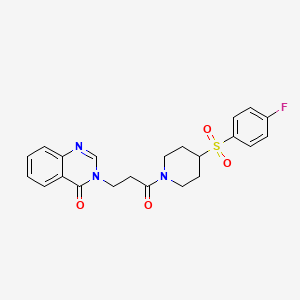
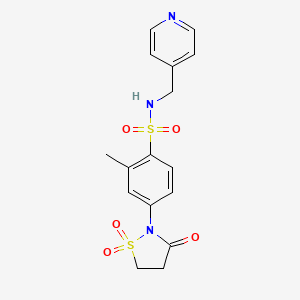
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)
![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)
